molecular formula C65H92N14O17S2 B12364746 DOTA-Octreotide

DOTA-Octreotide

Cat. No.: B12364746
M. Wt: 1405.6 g/mol
InChI Key: JROUKVAZUFLIQV-QFUARKCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DOTA-Octreotide is a compound that combines the somatostatin analogue octreotide with the chelating agent DOTA (tetraxetan). This compound is primarily used in the field of nuclear medicine for imaging and therapy of neuroendocrine tumors. The combination of DOTA with octreotide allows for the stable binding of radiometals, making it a valuable tool for both diagnostic and therapeutic purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DOTA-Octreotide involves the conjugation of the DOTA chelator to the octreotide peptide. This process typically begins with the solid-phase synthesis of octreotide, followed by the attachment of DOTA. The reaction conditions often include the use of coupling agents such as HATU or EDCI, and the reaction is carried out in a suitable solvent like DMF or DMSO .

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques. The process is optimized to ensure high yield and purity. The use of automated peptide synthesizers and purification methods such as HPLC are common in the industrial setting .

Mechanism of Action

DOTA-Octreotide exerts its effects by binding to somatostatin receptors, which are overexpressed in many neuroendocrine tumors. The binding of the radiolabeled compound to these receptors allows for targeted imaging and therapy. The molecular targets include somatostatin receptor subtypes 2 and 5, and the pathways involved include inhibition of adenylate cyclase and modulation of calcium channels .

Comparison with Similar Compounds

Properties

Molecular Formula

C65H92N14O17S2

Molecular Weight

1405.6 g/mol

IUPAC Name

2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

InChI

InChI=1S/C65H92N14O17S2/c1-40(81)51(37-80)72-64(95)53-39-98-97-38-52(73-60(91)48(29-42-13-5-3-6-14-42)68-54(83)33-76-21-23-77(34-55(84)85)25-27-79(36-57(88)89)28-26-78(24-22-76)35-56(86)87)63(94)70-49(30-43-15-7-4-8-16-43)61(92)71-50(31-44-32-67-46-18-10-9-17-45(44)46)62(93)69-47(19-11-12-20-66)59(90)75-58(41(2)82)65(96)74-53/h3-10,13-18,32,40-41,47-53,58,67,80-82H,11-12,19-31,33-39,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,95)(H,73,91)(H,74,96)(H,75,90)(H,84,85)(H,86,87)(H,88,89)/t40-,41-,47+,48-,49+,50-,51-,52+,53+,58+/m1/s1

InChI Key

JROUKVAZUFLIQV-QFUARKCRSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.